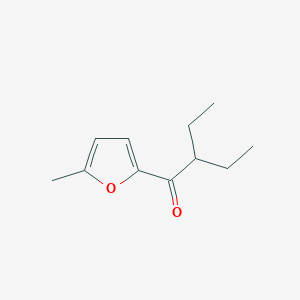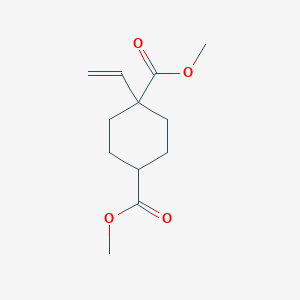
Dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate is an organic compound with the molecular formula C12H18O4 It is a derivative of cyclohexane, featuring two ester groups and an ethenyl group attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate can be synthesized through a multi-step process. One common method involves the esterification of 1,4-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst, followed by the introduction of the ethenyl group through a Heck reaction. The reaction conditions typically include:
Esterification: 1,4-cyclohexanedicarboxylic acid is reacted with methanol in the presence of sulfuric acid as a catalyst at a temperature of around 60-70°C.
Heck Reaction: The resulting dimethyl 1,4-cyclohexanedicarboxylate is then subjected to a Heck reaction with vinyl halides in the presence of a palladium catalyst and a base such as triethylamine at a temperature of around 100-120°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid or osmium tetroxide in an inert solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst at moderate temperatures.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
Dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Materials Science: It is employed in the development of advanced materials, including coatings and adhesives, due to its ability to form cross-linked networks.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical research.
Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical intermediates and active compounds.
作用機序
The mechanism of action of dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate involves its interaction with molecular targets through its functional groups. The ester groups can undergo hydrolysis to release carboxylic acids, which can interact with enzymes and receptors. The ethenyl group can participate in addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can modulate biochemical pathways and influence cellular functions.
類似化合物との比較
Similar Compounds
Dimethyl 1,4-cyclohexanedicarboxylate: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Contains additional carbonyl groups, leading to different reactivity and applications.
Dimethyl terephthalate: An aromatic ester with different structural and chemical properties.
Uniqueness
Dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate is unique due to the presence of both ester and ethenyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications.
特性
CAS番号 |
106004-05-1 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC名 |
dimethyl 1-ethenylcyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C12H18O4/c1-4-12(11(14)16-3)7-5-9(6-8-12)10(13)15-2/h4,9H,1,5-8H2,2-3H3 |
InChIキー |
JDCALSFKAHPGSF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCC(CC1)(C=C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


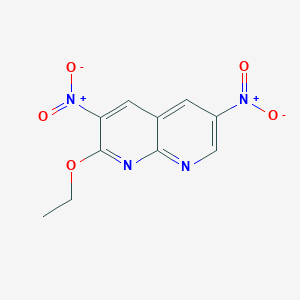
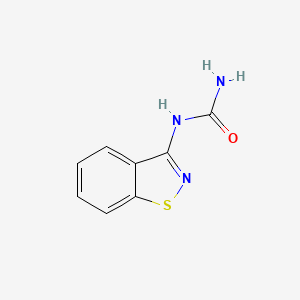
![N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride](/img/structure/B14343080.png)
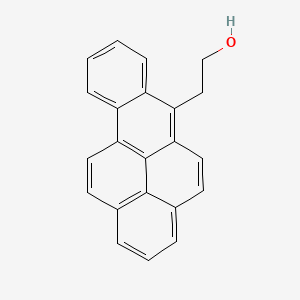

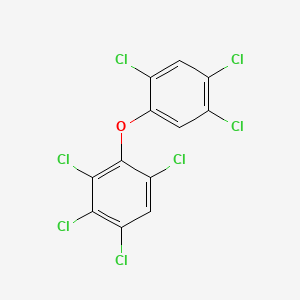
![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)
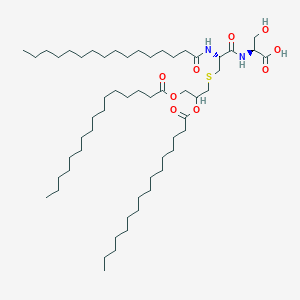

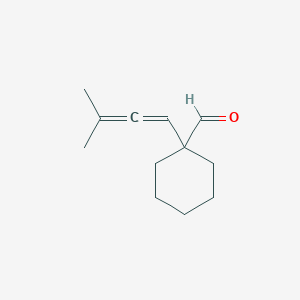
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol](/img/structure/B14343135.png)

